Sodium 3,7-dimethyl-3-octanoxide, in hexanes

Description

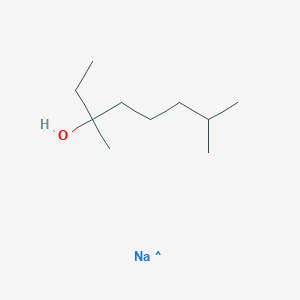

Sodium 3,7-dimethyl-3-octanoxide is a sodium alkoxide compound with the molecular formula C₁₀H₁₉ONa. It is typically prepared as a dispersion in hexanes, a hydrocarbon solvent, to enhance its stability and handling in organic synthesis. The compound is structurally characterized by a branched alkyl chain (3,7-dimethyloctyl) bonded to a sodium-oxygen group. Its CAS number is 263148-59-0 .

Hexanes serve as an inert medium for this alkoxide, preventing premature hydrolysis and facilitating its use as a strong base or nucleophile in reactions. The compound is employed in deprotonation, transesterification, and organometallic catalysis, leveraging its high basicity and solubility in non-polar solvents .

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C10H22O.Na/c1-5-10(4,11)8-6-7-9(2)3;/h9,11H,5-8H2,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNJAKHXVWEYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263148-59-0 | |

| Record name | 3-Octanol, 3,7-dimethyl-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263148-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol, 3,7-dimethyl-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3,7-dimethyl-3-octanoxide typically involves the reaction of 3,7-dimethyl-3-octanol with sodium metal or sodium hydride in an appropriate solvent such as hexanes . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3,7-dimethyl-3-octanol+Na→Sodium 3,7-dimethyl-3-octanoxide+H2

Industrial Production Methods: Industrial production methods for Sodium 3,7-dimethyl-3-octanoxide are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 3,7-dimethyl-3-octanoxide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the sodium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Typical nucleophiles include halides, cyanides, and amines.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

Sodium 3,7-dimethyl-3-octanoxide is primarily used as a catalyst in various organic reactions. Metal alkoxides, including sodium alkoxides, are known for their role in facilitating reactions such as:

- Alkylation : The introduction of alkyl groups into organic molecules.

- Transesterification : The exchange of ester groups between compounds.

- Isomerization : The rearrangement of molecular structures to form isomers.

Case Study: Transesterification Reactions

In a study exploring biodiesel production, sodium 3,7-dimethyl-3-octanoxide was utilized to catalyze the transesterification of triglycerides with methanol. The results indicated a significant increase in yield compared to traditional catalysts due to the high solubility and reactivity of the alkoxide in hexanes .

Solvent Applications

Due to its liquid state and high miscibility with various solvents, sodium 3,7-dimethyl-3-octanoxide is employed as a solvent for chemical reactions. Its ability to dissolve in hexanes allows for:

- Enhanced Reaction Rates : The use of this compound can lead to faster reaction kinetics due to better solvation of reactants.

- Improved Product Purity : The solubility characteristics help in reducing impurities during synthesis processes.

Data Table: Solubility Characteristics

| Solvent Type | Solubility (%) |

|---|---|

| Hexane | >75% |

| Heptane | >75% |

| Dimethylformamide | >50% |

Synthesis of Fine Chemicals

Sodium 3,7-dimethyl-3-octanoxide serves as a precursor for synthesizing fine chemicals such as flavoring agents and fragrances. Its derivatives are utilized in the production of compounds like isophytol and vitamin E.

Case Study: Synthesis of Isophytol

A notable application involved using sodium 3,7-dimethyl-3-octanoxide in the synthesis of isophytol through a series of reactions starting from simpler alcohols. This method demonstrated high efficiency and selectivity, showcasing the versatility of the alkoxide in producing valuable chemical intermediates .

Environmental Applications

Recent studies have investigated the use of sodium 3,7-dimethyl-3-octanoxide in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties have shown promise in breaking down complex organic compounds into less harmful substances.

Case Study: Degradation of Organic Pollutants

Research indicated that when used as a catalyst in conjunction with UV light, sodium 3,7-dimethyl-3-octanoxide significantly enhanced the degradation rates of certain organic pollutants in water samples. This application highlights its potential role in environmental remediation efforts .

Mechanism of Action

The mechanism of action of Sodium 3,7-dimethyl-3-octanoxide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium tert-Butoxide (NaOt-Bu)

- Molecular Formula : C₄H₉ONa

- CAS No.: 865-48-5

- Solubility : Soluble in hexanes, THF, and ether.

- Reactivity : A widely used strong base with high steric hindrance due to its tert-butyl group. It is less nucleophilic than smaller alkoxides but effective in eliminating side reactions.

- Applications : Employed in elimination reactions (e.g., dehydrohalogenation) and as a catalyst in the Claisen condensation .

3,7-Dimethyloctan-3-ol

- Molecular Formula : C₁₀H₂₂O

- CAS No.: 78-69-3

- Similarity Score: 0.93 (structural similarity to sodium 3,7-dimethyl-3-octanoxide) .

- Key Differences : The absence of the sodium ion makes it a neutral alcohol. It lacks the strong basicity of the alkoxide but shares solubility in hexanes. Primarily used as a fragrance intermediate or solvent additive.

Sodium Hydride (NaH)

- Molecular Formula : NaH

- CAS No.: 7646-69-7

- Solubility : Typically dispersed in mineral oil; requires hexanes for oil removal before use .

- Reactivity : A stronger base than sodium alkoxides, capable of deprotonating even weakly acidic substrates (e.g., alcohols, amines).

- Applications : Used in Birch reductions and Grignard reagent preparation.

Physicochemical Properties and Reactivity

| Property | Sodium 3,7-Dimethyl-3-octanoxide | Sodium tert-Butoxide | 3,7-Dimethyloctan-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.25 | 114.11 | 158.28 |

| Basicity (pKa of conjugate acid) | ~18–20 (estimated) | ~19–21 | ~16–18 (alcohol) |

| Solubility in Hexanes | High | Moderate | High |

| Thermal Stability | Stable up to 150°C | Decomposes above 100°C | Stable up to 200°C |

Key Observations :

- Sodium 3,7-dimethyl-3-octanoxide exhibits intermediate steric bulk compared to NaOt-Bu, balancing reactivity and selectivity in base-driven reactions.

- Its higher molecular weight and branched structure enhance solubility in hexanes compared to linear-chain alkoxides .

Challenges and Limitations

Q & A

Q. What are the established synthesis protocols for Sodium 3,7-dimethyl-3-octanoxide in hexanes?

Sodium 3,7-dimethyl-3-octanoxide is synthesized via deprotonation of the corresponding alcohol using alkali metal reagents. For example, sodium benzyl or tert-butyllithium (ButLi) in hexanes under inert conditions (e.g., argon) effectively generates the alkoxide. Recrystallization from hexanes yields analytically pure samples, as demonstrated for analogous alkali metal silanides and germanides . Key steps include maintaining anhydrous conditions and monitoring reaction progress via NMR spectroscopy to confirm complete deprotonation.

Q. Why is hexanes selected as the solvent for this compound’s synthesis and purification?

Hexanes are preferred due to their low polarity, which stabilizes highly air- and moisture-sensitive alkoxides by minimizing solvation effects. This solvent also facilitates recrystallization, as impurities are excluded during cooling due to hexanes’ limited solubility for polar byproducts. For instance, sodium silanides (M-2) exhibit moderate solubility in hexanes, enabling efficient purification .

Q. What purification techniques are effective for isolating Sodium 3,7-dimethyl-3-octanoxide from reaction mixtures?

- Recrystallization : Hexanes are used to recrystallize the alkoxide, leveraging temperature-dependent solubility differences .

- Column Chromatography : Gradient elution with hexanes/ethyl acetate (e.g., 1% to 5% EtOAc in hexanes) removes polar impurities. Buffering silica gel with triethylamine (TEA) prevents decomposition of sensitive alkoxides .

- Extraction : Post-reaction, hexanes are employed to extract the product from aqueous layers, followed by drying over sodium sulfate .

Q. What safety protocols are critical when handling Sodium 3,7-dimethyl-3-Octanoxide in hexanes?

- Inert Atmosphere : Reactions must be conducted under argon or nitrogen to prevent oxidation .

- Solvent Rinsing : Sodium residues should be rinsed with hexanes to remove residual oil before use, minimizing reactivity with air/moisture .

- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and flame-resistant lab coats, as sodium alkoxides are pyrophoric .

Advanced Research Questions

Q. How can discrepancies in solubility data during characterization be resolved?

Solubility variations (e.g., between silanides and germanides in hexanes) arise from differences in metal-alkoxide bonding and steric effects. To address contradictions:

- Variable Solvent Screening : Test solubility in hexanes, toluene, or THF under controlled humidity .

- Crystallographic Analysis : Determine solid-state structures to correlate solubility with molecular packing .

- NMR Monitoring : Track dissolution behavior in deuterated hexanes to identify solvation intermediates .

Q. What variables influence reaction optimization for sodium alkoxide-mediated transformations?

- Stoichiometry : Excess alkoxide (e.g., 1.1–1.5 equiv) ensures complete substrate activation, as seen in silylation reactions .

- Solvent Purity : Trace moisture in hexanes can hydrolyze alkoxides; pre-drying over molecular sieves is critical .

- Temperature : Reactions often proceed at −78°C to room temperature, with lower temperatures favoring selectivity .

Q. Which analytical methods are most reliable for characterizing Sodium 3,7-dimethyl-3-Octanoxide?

- 1H-NMR Spectroscopy : Monitors reaction progress and quantifies yield by integrating alkoxide proton signals .

- Thin-Layer Chromatography (TLC) : Uses hexanes/ethyl acetate gradients (e.g., 20% EtOAc) to track purification .

- Elemental Analysis : Validates purity post-recrystallization, as impurities alter expected C/H/O ratios .

Q. How should researchers address contradictions in reported reaction yields for alkoxide-mediated processes?

Yield discrepancies often stem from:

- Incomplete Deprotonation : Verify via quenching aliquots with D2O and analyzing by NMR .

- Side Reactions : Competing pathways (e.g., Si–Si bond cleavage in silanes) require stoichiometric control of alkoxide .

- Workup Efficiency : Optimize extraction protocols (e.g., 3× hexanes washes) to recover product from aqueous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.